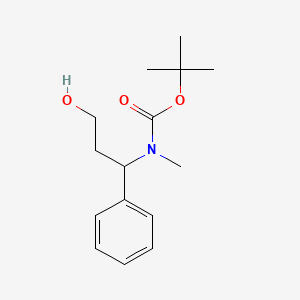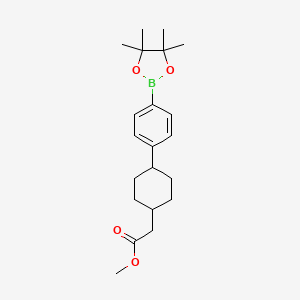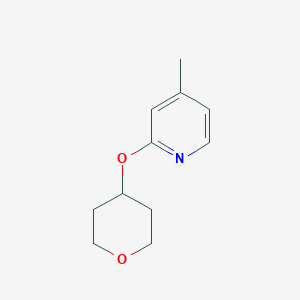![molecular formula C12H15Cl2F2N3 B2788171 2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride CAS No. 1803610-18-5](/img/structure/B2788171.png)
2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride is a chemical compound that belongs to the class of fluorinated aniline derivatives This compound features a difluoro substitution on the aniline ring and an imidazole group attached to the propyl chain
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of chemical and biological properties, and they have become an important synthon in the development of new drugs .
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride typically involves multiple steps. One common approach is to start with 2,5-difluoroaniline as the base molecule. The imidazole group can be introduced through a nucleophilic substitution reaction with 3-chloropropyl imidazole. The reaction conditions often require the use of a strong base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the addition of reagents and control of reaction conditions can help maintain consistency and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: : The aniline nitrogen can be oxidized to form a nitro compound.
Reduction: : The imidazole ring can be reduced to form a more saturated derivative.
Substitution: : The fluorine atoms on the aniline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Reduced imidazole derivatives.
Substitution: : Fluorinated derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used in biological studies to investigate the effects of fluorinated anilines on cellular processes.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: : The compound can be used in the production of advanced materials with specific properties, such as enhanced stability and reactivity.
Comparación Con Compuestos Similares
2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride can be compared with other similar compounds, such as:
2,5-difluoroaniline: : Lacks the imidazole group, resulting in different biological activities.
N-[3-(1H-imidazol-1-yl)propyl]aniline: : Lacks the fluorine atoms, leading to variations in chemical reactivity and binding affinity.
2,5-difluoro-N-(3-aminopropyl)aniline: : Similar structure but with an amino group instead of the imidazole group, affecting its biological properties.
Propiedades
IUPAC Name |
2,5-difluoro-N-(3-imidazol-1-ylpropyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3.2ClH/c13-10-2-3-11(14)12(8-10)16-4-1-6-17-7-5-15-9-17;;/h2-3,5,7-9,16H,1,4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQAIPCRPRDNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NCCCN2C=CN=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2788088.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate](/img/structure/B2788092.png)


![6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2788099.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2788100.png)
![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2788101.png)
![1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2788102.png)


![3-Amino-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2788105.png)
![4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2788107.png)


